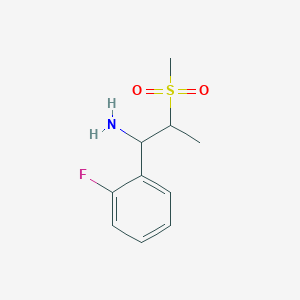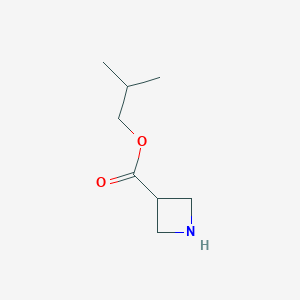
2-Methylpropylazetidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropylazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
准备方法
Synthetic Routes and Reaction Conditions
. This photochemical reaction is one of the most efficient methods for synthesizing functionalized azetidines. The reaction conditions often involve the use of an Ir(III) photocatalyst, such as fac-[Ir(dFppy)3], to activate the reactants via triplet energy transfer .
Industrial Production Methods
Industrial production methods for 2-Methylpropylazetidine-3-carboxylate are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of continuous flow reactors and advanced photochemical setups to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Methylpropylazetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized azetidines .
科学研究应用
2-Methylpropylazetidine-3-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用机制
The mechanism of action of 2-Methylpropylazetidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methylpropylazetidine-3-carboxylate include other azetidines and azetidinones, such as azetidine-2-carboxylic acid and 2-azetidinone .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and medicinal applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological research. Further studies and industrial applications are likely to uncover even more uses for this fascinating compound.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-methylpropyl azetidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-11-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
QIVJTLWAIQEEFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
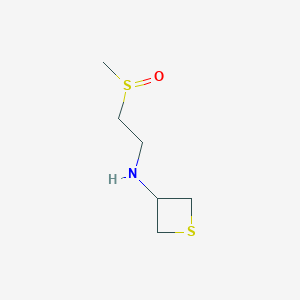
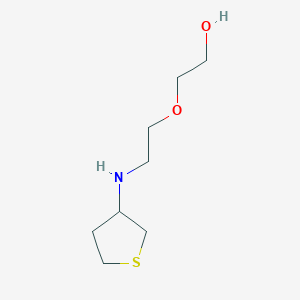
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
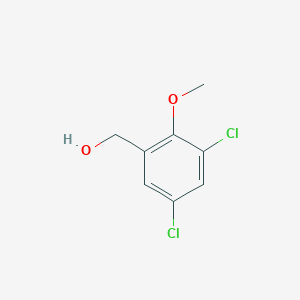
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
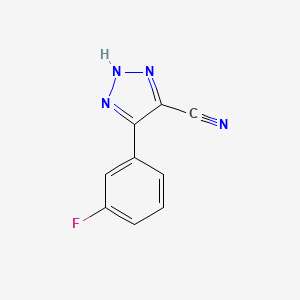
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
